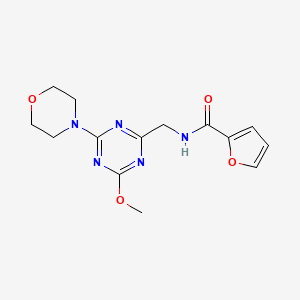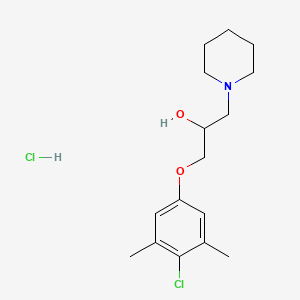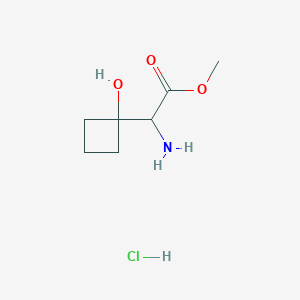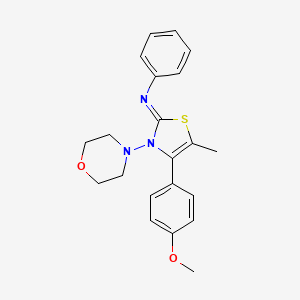
(Z)-N-(4-(4-methoxyphenyl)-5-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (in the aniline and thiazole groups) would contribute to the compound’s stability. The methoxy group could potentially participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
As an aniline derivative, this compound could potentially undergo reactions typical of aromatic amines, such as electrophilic substitution. The thiazole ring might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in polar solvents . The aromatic rings could contribute to its stability and potentially its reactivity .Aplicaciones Científicas De Investigación
Tubulin Polymerization Inhibition
The study by Minegishi et al. (2015) on a series of indenopyrazoles, specifically methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, identified promising antiproliferative activity toward human cancer cells. This compound was classified as a tubulin inhibitor, suggesting its potential for cancer treatment through the inhibition of microtubule formation (Minegishi et al., 2015).
Antimicrobial Activities
New Schiff bases containing thiazolidin-4-one derivatives have been explored for their antimicrobial properties. Studies like those by Patel et al. (2015) and Bharti et al. (2010) delve into the synthesis and evaluation of these compounds, highlighting their potential as antimicrobial and antifungal agents. Such research underscores the broader utility of thiazolidin-4-one derivatives in addressing microbial resistance (Patel et al., 2015); (Bharti et al., 2010).
Antitumor and Apoptosis-Inducing Agents
Sirisoma et al. (2008) identified 4-anilinoquinazolines as potent inducers of apoptosis and inhibitors of cell proliferation. This discovery underscores the importance of such compounds in developing new anticancer therapies that target tumor growth through apoptosis induction (Sirisoma et al., 2008).
Polymerization Initiators
Anilido-oxazolinate complexes of zinc have been investigated for their role as initiators in ring-opening polymerization. This research highlights the potential application of these compounds in polymer science, particularly in synthesizing polymers with specific properties (Chen et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-5-methyl-3-morpholin-4-yl-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-16-20(17-8-10-19(25-2)11-9-17)24(23-12-14-26-15-13-23)21(27-16)22-18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBMYLJPDACFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=NC2=CC=CC=C2)S1)N3CCOCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

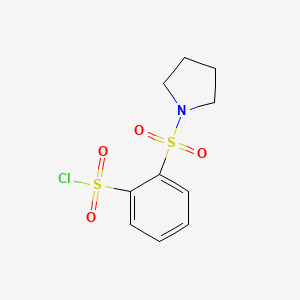
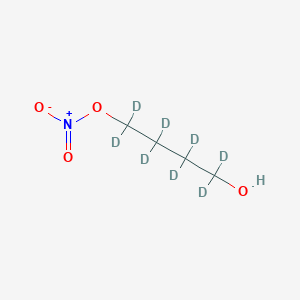
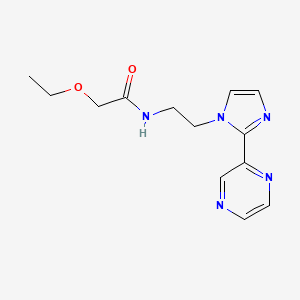

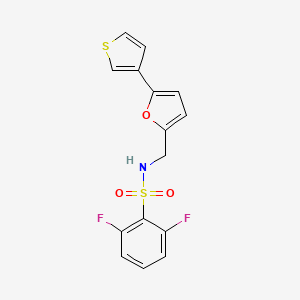
![(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2968085.png)
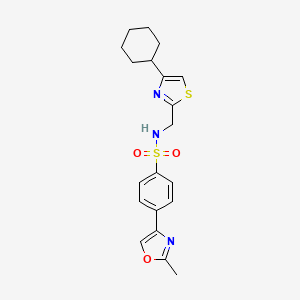
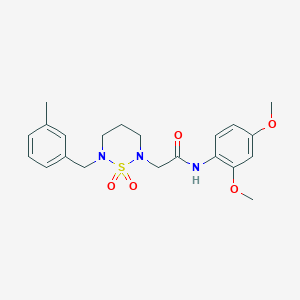
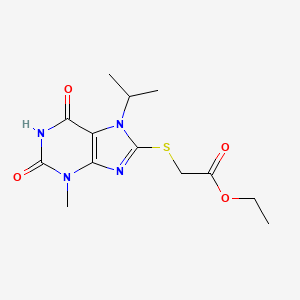
![3,4,5-trimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2968091.png)

